molecular formula C13H15N3O3S B11611466 Ethyl {[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}carbamate

Ethyl {[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}carbamate

Cat. No.: B11611466
M. Wt: 293.34 g/mol
InChI Key: UWKDYAQABYPMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various biologically active heterocyclic compounds. The presence of both cyano and carbamate functional groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE typically involves the reaction of ethyl cyanoacetate with 3-cyano-4,6-dimethylpyridine-2-thiol. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

ETHYL N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites of enzymes, while the carbamate group can interact with amino acid residues, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE: Similar structure but lacks the ethyl group.

    3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL SULFANYL ACETATE: Similar core structure but different functional groups.

Uniqueness

ETHYL N-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}CARBAMATE is unique due to the presence of both cyano and carbamate functional groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

ethyl N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]carbamate

InChI

InChI=1S/C13H15N3O3S/c1-4-19-13(18)16-11(17)7-20-12-10(6-14)8(2)5-9(3)15-12/h5H,4,7H2,1-3H3,(H,16,17,18)

InChI Key

UWKDYAQABYPMTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)CSC1=C(C(=CC(=N1)C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.